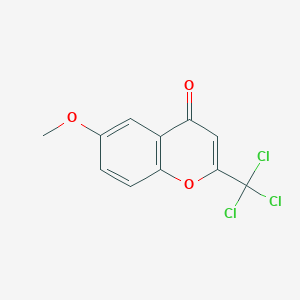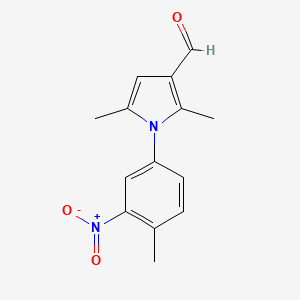
2-(hydroxyimino)-3-(4-methoxyphenyl)propanoic acid
Overview
Description
2-(hydroxyimino)-3-(4-methoxyphenyl)propanoic acid, also known as HPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPP is a derivative of the amino acid phenylalanine and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Chemistry and Synthesis
- Ring Closure and Oxidation : A study on the chemistry of indanones revealed that 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure, forming 2-phenyl-1-indanone. This compound is susceptible to auto-oxidation, forming various other products (Brown, Denman, & O'donnell, 1971).
- Derivative Synthesis : Derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids have been synthesized, showing applications as fungicidal antibiotics analogs to strobilurins (Zakharychev, Golubtsova, & Kovalenko, 1999).
Biological Applications
- Phytotoxic and Mutagenic Effects : A study evaluated the phytotoxic and genotoxic effects of various cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, on wheat seeds. The compounds were found to inhibit germination and mitotic activity, with various chromosomal aberrations observed (Jităreanu et al., 2013).
- Anti-inflammatory and Antitumor Activities : 2-(3-Benzoylphenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid showed promising anti-inflammatory and antitumor activities, providing insights into the design of dual-target drugs for cancer treatment (Ahmed et al., 2012).
Chemical Properties and Applications
- Chelating Agents : 2-(Hydroxyimino)propanohydroxamic acid, a derivative of alanine, exhibited more potent chelating properties for Cu2+ and Ni2+ ions than alanine and its analogues, suggesting applications in metal ion chelation (Dobosz et al., 1998).
- Physico-Chemical Properties in Drug Development : The physico-chemical properties of certain derivatives, such as 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, were studied for their potential in ultra-short beta-adrenolytic activity, highlighting the importance of these properties in drug development (Stankovicová et al., 2014).
properties
IUPAC Name |
(2E)-2-hydroxyimino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)6-9(11-14)10(12)13/h2-5,14H,6H2,1H3,(H,12,13)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZHUSREBYJGPY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N\O)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-hydroxyimino-3-(4-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)